molecular formula C8H9N5 B3048633 2-(1H-tetrazol-5-ylmethyl)aniline CAS No. 177595-30-1

2-(1H-tetrazol-5-ylmethyl)aniline

Cat. No.: B3048633
CAS No.: 177595-30-1
M. Wt: 175.19
InChI Key: NTAGUDUJVOMTLN-UHFFFAOYSA-N
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Description

2-(1H-Tetrazol-5-ylmethyl)aniline is a heterocyclic compound with the molecular formula C8H9N5. It is characterized by the presence of a tetrazole ring attached to a benzene ring via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-tetrazol-5-ylmethyl)aniline typically involves the reaction of aniline derivatives with azide compounds under specific conditions. One common method is the cycloaddition reaction between aniline and sodium azide in the presence of a suitable catalyst, such as copper sulfate, to form the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Tetrazol-5-ylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amine forms, and various substituted aniline derivatives .

Scientific Research Applications

2-(1H-Tetrazol-5-ylmethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-tetrazol-5-ylmethyl)aniline involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(1H-tetrazol-1-yl)aniline
  • 2-(1H-Tetrazol-5-yl)aniline

Uniqueness

2-(1H-Tetrazol-5-ylmethyl)aniline is unique due to the presence of the methylene bridge connecting the tetrazole ring to the benzene ring. This structural feature can influence its reactivity and binding properties compared to other similar compounds .

Properties

IUPAC Name

2-(2H-tetrazol-5-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-7-4-2-1-3-6(7)5-8-10-12-13-11-8/h1-4H,5,9H2,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAGUDUJVOMTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NNN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501287311
Record name 2-(2H-Tetrazol-5-ylmethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177595-30-1
Record name 2-(2H-Tetrazol-5-ylmethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177595-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2H-Tetrazol-5-ylmethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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